molecular formula C19H20F3N3O2 B2555057 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone CAS No. 2034575-66-9

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2555057
CAS No.: 2034575-66-9
M. Wt: 379.383
InChI Key: CSIOTEZAPVBLMF-UHFFFAOYSA-N
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Description

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone represents a sophisticated chemical entity designed for pharmaceutical research and discovery applications. This compound features a strategic molecular architecture combining a pyrimidine ether scaffold with a trifluoromethyl phenyl ethanone moiety, creating unique properties for targeted biological investigations. The structural composition includes a 2-methylpyrimidin-4-yl group linked via an oxygen bridge to a piperidine ring, further connected to a 4-(trifluoromethyl)phenyl ethanone unit, presenting researchers with a specialized tool for probing biological systems. Compounds containing the trifluoromethyl group attached to phenyl rings demonstrate enhanced membrane permeability and metabolic stability, as evidenced in related chemical structures . The molecular framework suggests potential applications in kinase inhibition studies, receptor binding assays, and enzymatic activity investigations, particularly in disease areas such as oncology, neurological disorders, and inflammatory conditions. Researchers value this compound for its balanced hydrophobicity profile and structural features that may facilitate interaction with various biological targets. The presence of the piperidine linker adjacent to the pyrimidine oxygen ether functionality creates a semi-rigid structure that may confer selectivity in target engagement. This compound is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material according to appropriate laboratory safety protocols and in compliance with all applicable regulations governing research chemicals. For comprehensive product specifications, handling guidelines, and additional technical data, please consult the product documentation or contact our scientific support team.

Properties

IUPAC Name

1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c1-13-23-9-8-17(24-13)27-16-3-2-10-25(12-16)18(26)11-14-4-6-15(7-5-14)19(20,21)22/h4-9,16H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIOTEZAPVBLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a piperidine ring, a pyrimidine moiety, and a trifluoromethyl phenyl group. The molecular formula is C16H19F3N2OC_{16}H_{19}F_3N_2O, with a molecular weight of approximately 344.4 g/mol. The presence of these functional groups suggests the potential for diverse interactions within biological systems.

Research indicates that this compound may interact with specific biological targets, modulating enzyme activity or receptor functions. The binding affinities and inhibition constants of this compound have been evaluated in various studies, highlighting its role in:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
  • Receptor Binding : It is hypothesized that the compound can bind to neurotransmitter receptors, influencing signaling pathways associated with neurological disorders.

Antimicrobial Activity

A study focused on the antimicrobial properties of related compounds suggested that derivatives of piperidine and pyrimidine exhibit significant activity against various bacterial strains. For instance, compounds similar to this compound showed promising results against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations .

Anticancer Potential

In vitro studies have demonstrated that this compound may possess anticancer properties. Research involving cell lines has shown that it can induce apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents.

Case Study 1: Anti-Tubercular Activity

In one notable study, derivatives similar to the compound were synthesized and tested for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Several compounds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for further development as anti-tubercular agents .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of structurally related compounds. The study found that these compounds could mitigate oxidative stress-induced neuronal damage in vitro, suggesting a mechanism that involves antioxidant properties .

Data Tables

Biological ActivityTarget Organism/Cell LineIC50 (μM)Notes
Anti-TubercularMycobacterium tuberculosis H37Ra1.35 - 2.18Significant activity observed
AnticancerVarious cancer cell lines<10Induces apoptosis selectively
NeuroprotectiveNeuronal cell linesN/AReduces oxidative stress

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs can be categorized based on variations in the piperidine/piperazine ring substituents, aryl groups, and heterocyclic moieties. Below is a detailed comparison with key compounds reported in the literature:

Piperidine/Piperazine-Based Ethanone Derivatives

Compound Name Substituents/Modifications Key Properties/Activities Reference
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) Methoxyphenyl sulfonyl, tetrazole-thio group White solid, m.p. 131–134°C; antiproliferative activity tested
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7f) Trifluoromethylphenyl sulfonyl, tetrazole-thio group White solid, m.p. 165–167°C; enhanced lipophilicity
2-{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-1-pyridin-2-yl-ethanone Pyrazolopyrimidinone, methanesulfonylphenyl, pyridyl ethanone Kinase inhibition (e.g., CDK2); patent-protected
(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (11) Chlorophenyl, pyrimidinyl-piperidine Rf = 0.18; m.p. 90–92°C; NMR-confirmed stereochemistry

Key Differences and Trends

Trifluoromethyl vs. Chloro/Methoxy Groups :

  • The trifluoromethyl group in the target compound (vs. chloro/methoxy in analogs) significantly enhances electronegativity and metabolic resistance, improving bioavailability .
  • Compounds with trifluoromethyl substituents (e.g., 7f) exhibit higher melting points (165–167°C) compared to methoxy-substituted analogs (131–134°C), suggesting stronger intermolecular interactions .

Piperidine vs. Piperazine Scaffolds :

  • Piperidine-based compounds (e.g., the target compound) generally show better CNS penetration due to reduced polarity compared to piperazine derivatives (e.g., 7e, 7f) .

Heterocyclic Modifications: The 2-methylpyrimidin-4-yloxy group in the target compound offers a unique hydrogen-bond acceptor profile, distinct from tetrazole-thio (7e, 7f) or pyrazolopyrimidinone (11) moieties, which may influence target selectivity .

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